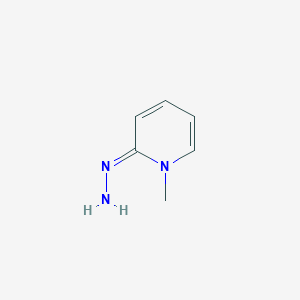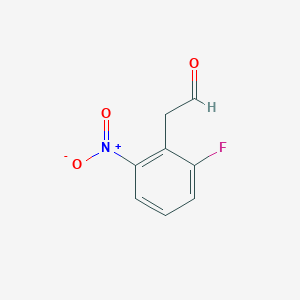
2-Hydrazono-1-methyl-1,2-dihydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazono-1-methyl-1,2-dihydropyridine is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group -NHN=CH-. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazono-1-methyl-1,2-dihydropyridine typically involves the condensation of 1-methyl-1,2-dihydropyridine with hydrazine or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: 2-Hydrazono-1-methyl-1,2-dihydropyridine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, hydrazine derivatives, and other functionalized compounds, depending on the specific reagents and conditions used.
科学的研究の応用
2-Hydrazono-1-methyl-1,2-dihydropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
作用機序
The mechanism of action of 2-Hydrazono-1-methyl-1,2-dihydropyridine involves its interaction with nucleophilic regions of biological molecules. It can form covalent bonds with nucleophiles, leading to the modification of proteins, DNA, and other biomolecules. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
2-Hydrazino-1-methylpyridine: Known for its use as a derivatization reagent in mass spectrometry.
3-[(R-Hydrazono)Methyl]Cyclobutane-1,1,2,2-Tetracarbonitriles: Studied for their antiproliferative activity against cancer cell lines.
Uniqueness: 2-Hydrazono-1-methyl-1,2-dihydropyridine stands out due to its specific structure, which allows it to participate in a diverse range of chemical reactions
特性
分子式 |
C6H9N3 |
|---|---|
分子量 |
123.16 g/mol |
IUPAC名 |
(Z)-(1-methylpyridin-2-ylidene)hydrazine |
InChI |
InChI=1S/C6H9N3/c1-9-5-3-2-4-6(9)8-7/h2-5H,7H2,1H3/b8-6- |
InChIキー |
AGQSTVBBSLABBN-VURMDHGXSA-N |
異性体SMILES |
CN\1C=CC=C/C1=N/N |
正規SMILES |
CN1C=CC=CC1=NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954000.png)

![tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12954004.png)











